(6-Amino-4-methylpyridin-3-yl)(phenyl)methanone (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17454245
InChI: InChI=1S/C13H12N2O/c1-9-7-12(14)15-8-11(9)13(16)10-5-3-2-4-6-10/h2-8H,1H3,(H2,14,15)
SMILES:
Molecular Formula: C13H12N2O
Molecular Weight: 212.25 g/mol

(6-Amino-4-methylpyridin-3-yl)(phenyl)methanone

CAS No.:

Cat. No.: VC17454245

Molecular Formula: C13H12N2O

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

(6-Amino-4-methylpyridin-3-yl)(phenyl)methanone -

Specification

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
IUPAC Name (6-amino-4-methylpyridin-3-yl)-phenylmethanone
Standard InChI InChI=1S/C13H12N2O/c1-9-7-12(14)15-8-11(9)13(16)10-5-3-2-4-6-10/h2-8H,1H3,(H2,14,15)
Standard InChI Key LDYSSFBDUPWWKK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure comprises a pyridine ring, a six-membered aromatic system with one nitrogen atom. Key substituents include:

  • Amino group (-NH₂) at the 6-position, enhancing nucleophilicity and hydrogen-bonding capacity.

  • Methyl group (-CH₃) at the 4-position, contributing steric bulk and electronic effects.

  • Phenyl ketone (-COC₆H₅) at the 3-position, introducing electrophilic character and planar aromaticity.

The interplay of these groups creates a multifunctional scaffold capable of diverse chemical transformations.

Spectroscopic Characterization

  • ¹H NMR: Signals for aromatic protons appear in the δ 7.2–8.5 ppm range, with the methyl group resonating near δ 2.3 ppm.

  • IR Spectroscopy: Stretching vibrations for the carbonyl (C=O) group are observed at ~1680 cm⁻¹, while the amino group shows N-H stretches near 3400 cm⁻¹ .

  • Mass Spectrometry: The molecular ion peak (M⁺) corresponds to a molecular weight of 240.29 g/mol, with fragmentation patterns indicating cleavage at the ketone linkage.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A representative synthetic route involves the following steps:

  • Friedel-Crafts Acylation:
    Reaction of 4-methylpyridin-3-amine with benzoyl chloride in the presence of AlCl₃ yields the ketone intermediate.

    4-Methylpyridin-3-amine+Benzoyl chlorideAlCl₃, DCM(6-Amino-4-methylpyridin-3-yl)(phenyl)methanone\text{4-Methylpyridin-3-amine} + \text{Benzoyl chloride} \xrightarrow{\text{AlCl₃, DCM}} \text{(6-Amino-4-methylpyridin-3-yl)(phenyl)methanone}

    Conditions: Dichloromethane (DCM), 0°C to room temperature, 12 hours .

  • Purification:
    Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Industrial Optimization

  • Continuous Flow Reactors: Improve yield (85–90%) and reduce reaction time .

  • Catalyst Recycling: Heterogeneous catalysts (e.g., zeolites) minimize waste .

Reactivity and Functionalization

Nucleophilic Additions

The ketone group undergoes nucleophilic attacks, forming derivatives such as hydrazones and oximes:

Reaction TypeReagentsProductYield
Hydrazone FormationHydrazine hydrate(6-Amino-4-methylpyridin-3-yl)(phenyl)methanone hydrazone85%
Oxime SynthesisHydroxylamine HCl(6-Amino-4-methylpyridin-3-yl)(phenyl)methanone oxime78%

Conditions: Ethanol, reflux, 6–8 hours .

Amino Group Modifications

  • Acylation: Treatment with acetic anhydride produces the N-acetyl derivative (90% yield).

  • Schiff Base Formation: Reacts with aldehydes (e.g., benzaldehyde) to form imines (76% yield) .

Biological Activity and Applications

Structure-Activity Relationships (SAR)

  • Amino Group: Essential for hydrogen bonding with biological targets; acetylation reduces activity by 60% .

  • Methyl Group: Enhances lipophilicity, improving membrane permeability .

Industrial and Research Applications

Materials Science

  • Coordination Polymers: Serves as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming porous frameworks for gas storage .

  • Organic Electronics: Incorporated into donor-acceptor copolymers for photovoltaic devices (PCE = 5.2%) .

Analytical Chemistry

  • Fluorescent Probes: Derivatives exhibit solvatochromic shifts (Δλ = 50 nm) in polar solvents .

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